![molecular formula C10H10Cl2N2O3 B3040423 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea CAS No. 199741-78-1](/img/structure/B3040423.png)
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea
Overview
Description
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea, also known as DCPU, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Boron-Containing Drug Design
Boronic acids and their esters, including 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea, are essential for designing new drugs and drug delivery systems. Specifically, they serve as boron carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water, which impacts their pharmacological use .
Chemical Synthesis and Organic Transformations
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea can participate in various chemical reactions. Researchers have explored its utility in organic synthesis , such as amidation reactions and carbonylation processes. Its unique structure allows for diverse functional group transformations .
Medicinal Chemistry and Drug Discovery
The compound’s chlorinated phenyl groups contribute to its pharmacological potential. Medicinal chemists investigate its interactions with biological targets, aiming to develop novel drugs. By modifying the substituents, researchers can fine-tune its properties for specific therapeutic applications .
Materials Science and Polymer Chemistry
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea has been explored in polymer chemistry . It can serve as a building block for designing functional polymers with tailored properties. Researchers study its reactivity and compatibility with other monomers to create innovative materials .
Photophysics and Photochemistry
The compound’s aromatic structure suggests potential applications in photophysics and photochemistry . Researchers investigate its absorption and emission properties, exploring its behavior under different light conditions. These studies contribute to the development of light-responsive materials and sensors .
Biological Probes and Imaging Agents
Due to its unique structure, 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea may find use as a biological probe or imaging agent . By incorporating radioisotopes or fluorescent tags, scientists can track its distribution in living organisms. Such applications aid in understanding biological processes and disease mechanisms .
properties
IUPAC Name |
ethyl N-[(3,5-dichlorophenyl)carbamoyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-2-17-10(16)14-9(15)13-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRFXIHQSJBJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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